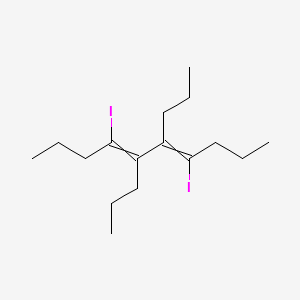
4,7-Diiodo-5,6-dipropyldeca-4,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diiodo-5,6-dipropyldeca-4,6-diene is an organic compound characterized by the presence of two iodine atoms and two propyl groups attached to a deca-4,6-diene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diiodo-5,6-dipropyldeca-4,6-diene typically involves the iodination of a suitable precursor. One common method involves the reaction of 5,6-dipropyldeca-4,6-diene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure selective iodination at the 4 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
4,7-Diiodo-5,6-dipropyldeca-4,6-diene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include diols and other oxidized compounds.
Reduction Reactions: Products include saturated hydrocarbons.
科学的研究の応用
4,7-Diiodo-5,6-dipropyldeca-4,6-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,7-diiodo-5,6-dipropyldeca-4,6-diene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular function. The presence of iodine atoms can enhance the compound’s ability to participate in radiolabeling and imaging studies.
類似化合物との比較
4,7-Diiodo-5,6-dipropyldeca-4,6-diene can be compared with other similar compounds such as:
4,7-Dibromo-5,6-dipropyldeca-4,6-diene: Similar structure but with bromine atoms instead of iodine.
4,7-Dichloro-5,6-dipropyldeca-4,6-diene: Similar structure but with chlorine atoms instead of iodine.
4,7-Difluoro-5,6-dipropyldeca-4,6-diene: Similar structure but with fluorine atoms instead of iodine.
The uniqueness of this compound lies in the presence of iodine atoms, which can impart distinct chemical and physical properties, such as higher atomic weight and potential for radiolabeling.
特性
CAS番号 |
306274-37-3 |
|---|---|
分子式 |
C16H28I2 |
分子量 |
474.20 g/mol |
IUPAC名 |
4,7-diiodo-5,6-dipropyldeca-4,6-diene |
InChI |
InChI=1S/C16H28I2/c1-5-9-13(15(17)11-7-3)14(10-6-2)16(18)12-8-4/h5-12H2,1-4H3 |
InChIキー |
CXGJMHFBKLLISL-UHFFFAOYSA-N |
正規SMILES |
CCCC(=C(CCC)I)C(=C(CCC)I)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
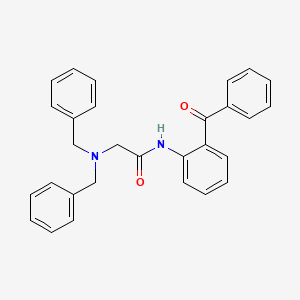
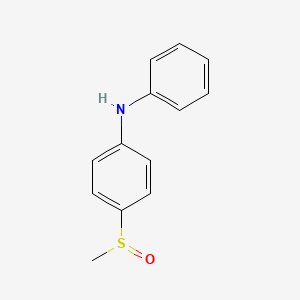
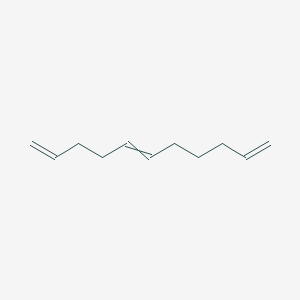
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
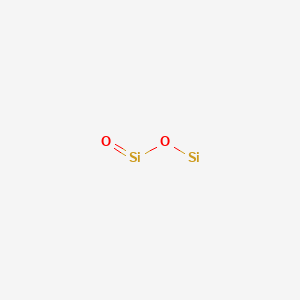
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
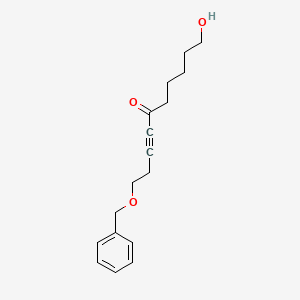
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
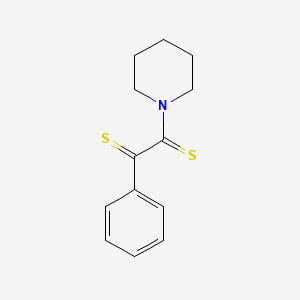
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
